molecular formula C12H9ClN4 B2753821 6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 919721-57-6

6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2753821
CAS RN: 919721-57-6
M. Wt: 244.68
InChI Key: RLUFRMXAILDPQB-UHFFFAOYSA-N
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Description

“6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic compound . It is part of the 1,2,4-triazole-containing scaffolds, which are unique and present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds like “6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine” often involves the use of 3-amino-1,2,4-triazole as an effective mono- or bi-nucleophile in controlled multidirectional reactions . These reactions lead to the synthesis of a variety of heterocycles .


Molecular Structure Analysis

The molecular structure of “6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine” is characterized by a unique structure and properties, making it useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . It operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine” are multidirectional, controlled by the use of 3-amino-1,2,4-triazole as a mono- or bi-nucleophile . This leads to the synthesis of a variety of heterocycles .

Scientific Research Applications

Synthesis and Structural Characterization

Recent studies have focused on the synthesis and characterization of pyridazine derivatives, including 6-Chloro-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine and 6-Chloro-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. These compounds have been synthesized and characterized using NMR, IR, and mass spectral studies, with their structures confirmed by single-crystal X-ray diffraction. Density functional theory (DFT) calculations were performed to compare theoretical and experimental results, analyzing HOMO-LUMO energy levels, energy gap, softness, and hardness among other quantum chemical parameters. Additionally, Hirshfeld surface analysis and energy frameworks were utilized to understand intermolecular interactions and molecular packing strength (Sallam et al., 2021).

Pharmacological Evaluation

6-Chloro-, 6-morpholino-, and 6-N-methylpiperazino-1,2,4-triazolo[4,3-b]- or 1,2,3,4-tetrazolo[1,5-b]pyridazines have been synthesized and evaluated for their potential in lowering blood pressure without affecting heart rate in rat models. This study highlighted the positive effects of tetra- and triazolopyridazines, contributing to the understanding of their pharmacological properties (Katrusiak et al., 2001).

Antidiabetic Potential

A series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. The study revealed strong inhibition potential and excellent antioxidant and insulinotropic activities for selected compounds, highlighting their promise as anti-diabetic drugs (Bindu et al., 2019).

Agrochemical Applications

Pyridazine derivatives have also found applications in the agricultural field, serving as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulators. A novel pyridazine derivative, 6-Chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine, was synthesized, and its structure was confirmed through single-crystal X-ray analysis. Molecular docking studies against the fungus Fusarium oxysporum were conducted, suggesting potential agrochemical uses (Sallam et al., 2022).

properties

IUPAC Name

6-chloro-3-(2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c1-8-4-2-3-5-9(8)12-15-14-11-7-6-10(13)16-17(11)12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUFRMXAILDPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine

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